trans-1,3,3-Trichloro-1-propene
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Overview
Description
trans-1,3,3-Trichloro-1-propene: is an organic compound with the molecular formula C3H3Cl3 It is a chlorinated derivative of propene, characterized by the presence of three chlorine atoms attached to the carbon atoms in the propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Propene: One common method to synthesize trans-1,3,3-Trichloro-1-propene involves the halogenation of propene. This process typically uses chlorine gas in the presence of a catalyst to introduce chlorine atoms into the propene molecule.
Dehydrochlorination of 1,1,3-Trichloropropane: Another method involves the dehydrochlorination of 1,1,3-trichloropropane. This reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes, where propene is reacted with chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1,3,3-Trichloro-1-propene can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This compound can be reduced to form less chlorinated derivatives. Reduction reactions often use reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one or more chlorine atoms are replaced by other functional groups. Common reagents for substitution reactions include nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of chlorinated aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated propene derivatives.
Substitution: Formation of substituted propene derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-1,3,3-Trichloro-1-propene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Study of Reaction Mechanisms: This compound is used in research to study the mechanisms of halogenation and dehalogenation reactions.
Biology and Medicine:
Biological Activity Studies: Researchers use this compound to study its potential biological activities, including its effects on enzymes and cellular processes.
Industry:
Polymer Production: This compound is used in the production of certain polymers and resins, where its chlorinated structure imparts desirable properties to the final product.
Chemical Manufacturing: this compound is used as a starting material in the manufacture of various industrial chemicals.
Mechanism of Action
The mechanism of action of trans-1,3,3-Trichloro-1-propene involves its interaction with specific molecular targets and pathways. The compound’s chlorinated structure allows it to participate in various chemical reactions, including nucleophilic substitution and elimination reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
1,1,3-Trichloropropene: Similar in structure but differs in the position of chlorine atoms.
1,2,3-Trichloropropene: Another isomer with chlorine atoms in different positions.
1,1,2-Trichloropropene: Differing in the arrangement of chlorine atoms.
Uniqueness: trans-1,3,3-Trichloro-1-propene is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure makes it valuable in specific chemical reactions and industrial applications.
Properties
CAS No. |
2598-01-8 |
---|---|
Molecular Formula |
C₃H₃Cl₃ |
Molecular Weight |
145.41 |
Origin of Product |
United States |
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